molecular formula C6H9BrN2 B13957149 2-(1-bromoethyl)-1-methyl-1H-imidazole

2-(1-bromoethyl)-1-methyl-1H-imidazole

Cat. No.: B13957149
M. Wt: 189.05 g/mol
InChI Key: DNNXYPSWIWHWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Bromoethyl)-1-methyl-1H-imidazole is an organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromoethyl group at position 2 and a methyl group at position 1 makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromoethyl)-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include hydroxyl, cyano, or amino derivatives of imidazole.

    Elimination Reactions: Alkenes are the major products.

    Oxidation and Reduction: Oxidized or reduced imidazole derivatives

Scientific Research Applications

2-(1-Bromoethyl)-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1-methyl-1H-imidazole involves its interaction with nucleophiles and bases. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in substitution and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bromoethyl)-1-methyl-1H-imidazole is unique due to its imidazole ring, which imparts specific chemical properties and reactivity. The presence of both a bromoethyl and a methyl group further enhances its versatility in chemical reactions .

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

2-(1-bromoethyl)-1-methylimidazole

InChI

InChI=1S/C6H9BrN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3

InChI Key

DNNXYPSWIWHWNC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.